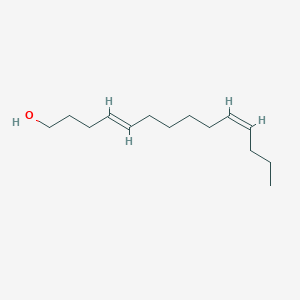

(4E,10Z)-Tetradecadien-1-ol

Description

Contextualization of Long-Chain Unsaturated Alcohols in Biological Systems

Long-chain unsaturated alcohols are a class of organic compounds characterized by a lengthy carbon chain containing one or more double bonds and a terminal hydroxyl (-OH) group. In the biological world, these molecules are frequently employed as semiochemicals—chemicals that convey information between organisms. Their structural diversity, arising from variations in chain length, the number and position of double bonds, and stereochemistry, allows for a high degree of specificity in signaling.

These alcohols are particularly prominent as components of insect sex pheromones. Pheromones are substances secreted by an organism that elicit a specific reaction in another individual of the same species. In many moth species, for instance, females release a precise blend of long-chain unsaturated alcohols and their derivatives (like acetates and aldehydes) to attract males for mating. This chemical signature is often species-specific, forming a crucial barrier to interspecies breeding. Beyond their role as pheromones, these compounds can also be involved in other forms of chemical signaling, influencing behaviors such as aggregation, alarm, and host selection.

Historical Perspective on the Discovery and Initial Characterization of (4E,10Z)-Tetradecadien-1-ol

The discovery and characterization of this compound are intrinsically linked to the study of insect pheromones, particularly those of agricultural pests. Research into the chemical communication of the apple leaf miner moth, Phyllonorycter ringoniella, a significant pest in apple orchards across Asia, led to the identification of this compound. researchgate.net

Initial investigations into the sex pheromone of P. ringoniella focused on identifying the chemical components released by female moths that elicited a strong attractive response in males. Through techniques such as gas chromatography coupled with electroantennographic detection (GC-EAD), which measures the electrical response of an insect's antenna to chemical stimuli, researchers identified a key active compound: (4E,10Z)-tetradecadien-1-yl acetate (B1210297). researchgate.netresearchgate.net However, further studies revealed that this acetate was often part of a more complex blend.

Subsequent analyses of the volatile compounds released by female P. ringoniella identified the corresponding alcohol, this compound, as another component of the natural pheromone blend. While the acetate was often found to be the major component, the presence and ratio of the alcohol were discovered to be crucial in modulating the attractiveness of the chemical signal. This highlighted the subtlety of insect chemical communication, where minor components can have a significant impact on behavior.

Significance of this compound within Interspecific and Intraspecific Chemical Communication

The significance of this compound is evident in both communication within a species (intraspecific) and between different species (interspecific).

Intraspecific Communication: Within the apple leaf miner moth, Phyllonorycter ringoniella, the precise blend of (4E,10Z)-tetradecadien-1-yl acetate and this compound is critical for optimal male attraction. researchgate.net Research has shown that different populations of this moth in Japan, Korea, and China may respond to slightly different ratios of these compounds, suggesting geographic variation in their pheromone dialect. Field trapping experiments have demonstrated that lures containing a blend of the acetate and the alcohol can be highly effective in monitoring and controlling populations of this pest. preprints.org The alcohol, in this context, acts as a synergist, enhancing the attractiveness of the primary pheromone component.

Interspecific Communication: The specificity of pheromone blends plays a crucial role in reproductive isolation between closely related species. The presence of this compound or its acetate in the pheromone blend of one species can act as an antagonist or inhibitor for another. For example, studies on other Phyllonorycter species have shown that compounds that are minor components in the pheromone of one species can inhibit the attraction of males of a different species that shares a similar primary pheromone component. researchgate.net This chemical "eavesdropping" and the resulting antagonistic effects are a clear example of interspecific chemical communication, helping to prevent costly and unproductive mating attempts between different species.

Overview of Research Trajectories for this compound

Research concerning this compound has followed several key trajectories:

Synthesis and Structural Elucidation: A significant area of research has been the development of stereoselective synthetic routes to produce this compound and its acetate with high purity. researchgate.netresearchgate.net This is crucial for creating effective lures for pest management and for conducting precise behavioral bioassays. The challenges in controlling the geometry of the double bonds have spurred innovation in synthetic organic chemistry.

Behavioral and Ecological Studies: A primary focus has been on understanding the behavioral effects of this compound, both alone and in combination with other chemicals. This includes field trapping experiments to optimize lure composition for pest monitoring and mass trapping, as well as wind tunnel assays to dissect the nuanced behaviors elicited by different pheromone ratios. researchgate.netpreprints.org

Biosynthesis and Molecular Biology: More recent research has begun to explore the biosynthetic pathways that produce this compound in insects. This involves identifying the enzymes, such as fatty acyl reductases, that are responsible for the final steps of pheromone production. science.gov Furthermore, studies are investigating the olfactory receptors in the male moth's antennae that are specifically tuned to detect this molecule, providing insights into the molecular basis of olfaction. scispace.com

Pest Management Applications: A major driving force for research on this compound is its potential for use in integrated pest management (IPM) programs. preprints.org By using synthetic pheromones to monitor pest populations, farmers can make more informed decisions about the timing of insecticide applications. Mating disruption, where a large amount of synthetic pheromone is released into an orchard to confuse males and prevent them from finding females, is another key application that is being actively explored.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4E,10Z)-tetradeca-4,10-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3/b5-4-,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDIGWNEZAQDPJ-JWPKELMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCCC/C=C/CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Synthetic Methodologies of 4e,10z Tetradecadien 1 Ol

Retrosynthetic Analysis of (4E,10Z)-Tetradecadien-1-ol

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the two primary disconnections focus on the formation of the C-C double bonds.

A logical retrosynthetic approach would involve disconnecting the molecule at the C4-C5 and C10-C11 double bonds. This leads to several potential synthetic strategies, primarily revolving around olefination reactions and coupling methods. The key challenge lies in controlling the stereochemistry of both the E and Z double bonds.

One common strategy involves a convergent synthesis where two main fragments are prepared and then coupled. For instance, the molecule can be disconnected into a C1-C9 fragment and a C10-C14 fragment. The C4=E double bond could be constructed using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, while the C10=Z double bond could be formed via a Wittig reaction or a stereoselective reduction of an alkyne.

Alternatively, a more linear approach could be envisioned, where the carbon chain is built sequentially, and the double bonds are introduced at the appropriate stages. This might involve the use of acetylenic precursors, which can be stereoselectively reduced to either E or Z alkenes.

Stereoselective Synthesis Approaches to the (4E,10Z) Configuration

The synthesis of this compound requires precise control over the geometry of the two double bonds. Several modern synthetic methodologies can be employed to achieve this stereoselectivity.

Olefin Metathesis-Based Syntheses

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. utc.eduresearchgate.netscispace.comsigmaaldrich.comresearchgate.net Cross-metathesis between two simpler olefins could, in principle, construct the diene system. For instance, a cross-metathesis reaction between 1-pentene (B89616) and undec-4-en-1-ol could be envisioned. However, controlling the stereochemistry of both double bonds simultaneously in a single metathesis step is challenging. A more controlled approach would involve the synthesis of a precursor with one of the double bonds already in place, followed by a metathesis reaction to install the second. For example, a precursor containing the Z-configured double bond could undergo cross-metathesis with an appropriate terminal olefin to generate the E-configured double bond, or vice versa. The choice of catalyst is crucial for achieving high stereoselectivity.

| Catalyst Type | Typical Substrates | Stereoselectivity | Reference |

| Grubbs' 2nd Generation | Terminal and internal olefins | Generally favors E-alkenes | sigmaaldrich.com |

| Hoveyda-Grubbs 2nd Generation | Electron-deficient olefins | High E-selectivity | sigmaaldrich.com |

| Schrock's Molybdenum Catalysts | Wide range of olefins | Can provide high Z-selectivity | nih.gov |

Wittig and Horner–Wadsworth–Emmons Reactions in this compound Synthesis

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis from carbonyl compounds and are widely used in the synthesis of insect pheromones. nih.govrsc.org

The Wittig reaction is particularly useful for the formation of Z-alkenes from non-stabilized ylides. wikipedia.orgorganic-chemistry.orgquora.commasterorganicchemistry.comlibretexts.org Therefore, the C10=Z double bond of this compound could be effectively constructed by reacting an appropriate C10 aldehyde with a butyltriphenylphosphonium ylide. The use of salt-free conditions can further enhance the Z-selectivity. wikipedia.org

Conversely, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, generally provides excellent selectivity for E-alkenes. wikipedia.orgnrochemistry.comyoutube.comalfa-chemistry.comyoutube.com Thus, the C4=E double bond could be synthesized by reacting a C4 phosphonate with an appropriate aldehyde. Stabilized phosphonate esters tend to give higher E-selectivity.

A plausible synthetic route could involve the preparation of two key fragments: a C1-C4 aldehyde and a C5-C14 phosphonium (B103445) salt or phosphonate. A Wittig reaction between these fragments would generate the (4E,10Z)-diene system.

| Reaction | Reagents | Typical Stereoselectivity | Reference |

| Wittig (non-stabilized ylide) | Aldehyde + Alkyltriphenylphosphonium salt + Strong base (e.g., n-BuLi) | Predominantly Z-alkene | wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate ester + Base (e.g., NaH) | Predominantly E-alkene | wikipedia.orgnrochemistry.com |

| Still-Gennari Modification of HWE | Aldehyde + Trifluoroethylphosphonate + KHMDS/18-crown-6 | Predominantly Z-alkene | nrochemistry.com |

Coupling Reactions and Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer a powerful and versatile method for constructing carbon-carbon bonds and have been extensively used in the synthesis of natural products. rsc.orgresearchgate.netlibretexts.orgwikipedia.orgresearchgate.net A strategy involving the Sonogashira coupling could be employed to create an enyne precursor, which can then be stereoselectively reduced to the desired diene.

For the synthesis of this compound, a C1-C9 vinyl halide with an E-configuration could be coupled with a C10-C14 terminal alkyne. The resulting enyne can then be stereoselectively reduced to the corresponding Z-alkene using conditions such as Lindlar's catalyst or hydroboration-protonolysis. This approach provides excellent control over the stereochemistry of both double bonds.

| Coupling Reaction | Catalyst/Reagents | Key Bond Formed | Reference |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Amine base | C(sp)-C(sp²) | rsc.orgresearchgate.net |

| Suzuki Coupling | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | rsc.org |

| Negishi Coupling | Pd(0) or Ni(0) catalyst | C(sp²)-C(sp²) | rsc.org |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical reactions to achieve efficient and stereoselective syntheses. constantsystems.comresearchgate.netacs.orgrsc.orgscirp.org While a fully enzymatic synthesis of this compound is not well-documented, enzymes can be used to generate key chiral building blocks or to perform selective transformations.

For instance, lipases can be used for the kinetic resolution of racemic alcohols, which could serve as precursors to one of the fragments in a convergent synthesis. This would introduce chirality if desired in analogues of the target molecule. Furthermore, alcohol dehydrogenases could be employed for the selective oxidation of a diol to a hydroxy aldehyde, a key intermediate for subsequent Wittig or HWE reactions. A chemoenzymatic cascade could involve the enzymatic reduction of a carboxylic acid to an aldehyde, which is then used in a subsequent Wittig reaction to form an α,β-unsaturated ester. researchgate.net

Development of Novel and Efficient Synthetic Routes to this compound

Research in the field of pheromone synthesis continually strives for more efficient, cost-effective, and environmentally benign synthetic routes. nih.govrsc.org For this compound, this involves exploring novel catalyst systems for cross-coupling and metathesis reactions that offer higher yields and selectivities. The development of one-pot procedures that combine multiple synthetic steps without the need for intermediate purification is also a key area of interest.

Recent advancements in iron-catalyzed cross-coupling reactions present a more sustainable alternative to palladium-based methods. nih.gov These methods have been successfully applied to the synthesis of other insect pheromones and could potentially be adapted for the synthesis of this compound. Additionally, the use of flow chemistry techniques could enable a more controlled and scalable synthesis of this compound.

Scalability and Industrial Feasibility of this compound Production

The industrial production of this compound, like many other insect pheromones, is driven by the need for cost-effective and environmentally benign pest management strategies. The economic viability of using this pheromone for mating disruption or monitoring in agriculture is directly linked to the efficiency and scalability of its synthesis. mdpi.com

Chemical Synthesis Routes: The primary route for commercial production remains chemical synthesis. A key challenge is the stereospecific construction of the (4E) and (10Z) double bonds. A common industrial strategy involves a convergent synthesis, where different fragments of the molecule are prepared separately and then joined.

A practical synthesis for the closely related (4E,10Z)-4,10-tetradecadienyl acetate (B1210297) starts from 4-pentynol. researchgate.net The (4E) double bond is typically formed via the stereospecific reduction of an internal alkyne using reagents like lithium aluminum hydride (LAH). researchgate.net The (10Z) double bond is often constructed using the Wittig reaction, which is a reliable method for forming Z-alkenes. researchgate.net This particular synthesis achieved a high gas chromatography purity of 97.87% with isomeric purities exceeding 99%, indicating its potential for large-scale production. researchgate.net The final alcohol, this compound, can be obtained from the acetate by simple hydrolysis.

Challenges and Innovations: While chemical synthesis is established, it can be costly and may utilize hazardous reagents. ukri.orgearlham.ac.uk The final cost of pheromone production is a critical factor for its adoption in agriculture. mdpi.com This has spurred research into alternative, more sustainable production platforms.

Biotechnological Production: A promising avenue for scalable and potentially more economical production is biosynthesis. The SUSPHIRE project, for example, is focused on developing sustainable, low-cost manufacturing platforms for insect pheromones using synthetic biology. ukri.orgearlham.ac.uk This involves engineering microorganisms like yeast or plants to produce the pheromone or its precursors. earlham.ac.uk Proof-of-concept studies have demonstrated that plants, such as Nicotiana benthamiana, can be engineered to produce significant quantities of moth sex pheromones. ukri.org These biotechnological approaches aim to reduce the reliance on chemical synthesis and its associated costs and environmental impact. earlham.ac.uk

The following table summarizes key aspects of different production strategies:

| Production Method | Key Advantages | Key Challenges | Typical Stereochemical Control Methods | Scalability Potential |

|---|---|---|---|---|

| Chemical Synthesis | Established technology, high purity achievable. researchgate.net | Can be costly, may use hazardous reagents, multi-step processes can lower overall yield. mdpi.comukri.org | Wittig reaction (for Z-olefins), stereoselective reduction of alkynes (for E-olefins). researchgate.net | High, with established industrial processes. |

| Biotechnological Synthesis (e.g., engineered yeast/plants) | Potentially lower cost, sustainable, environmentally friendly. earlham.ac.uk | Technology is still under development, extraction and purification from biomass can be complex. earlham.ac.uk | Relies on the specificity of engineered biosynthetic enzymes. | Potentially very high, especially with fermentation or large-scale cultivation. |

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is crucial for elucidating reaction mechanisms and understanding biosynthetic pathways. For this compound, deuterated and isotopically labeled (e.g., with ¹³C or ¹⁴C) analogues serve as powerful tools in such studies.

Applications of Isotopic Labeling:

Mechanistic Elucidation: Labeled compounds can be used to trace the fate of specific atoms through a chemical reaction, providing insight into the reaction mechanism. For example, isotopic labeling has been instrumental in studying the mechanism of the Wittig reaction. cdnsciencepub.comacs.orgrsc.org

Biosynthesis Studies: By feeding organisms with labeled precursors, researchers can map the biosynthetic pathways of natural products like pheromones.

Synthetic Strategies for Deuteration and Isotopic Labeling: While specific literature on the synthesis of labeled this compound is not readily available, general methodologies for labeling similar molecules can be applied.

Introducing Deuterium (B1214612): Deuterium can be introduced at specific positions in the molecule. For instance, to introduce deuterium at the C1 position, the final reduction of a corresponding carboxylic acid or ester to the alcohol can be performed using a deuterated reducing agent.

Example Reagent: Lithium aluminum deuteride (B1239839) (LiAlD₄) is a common reagent for this purpose.

Introducing Carbon Isotopes: Carbon isotopes (¹³C or ¹⁴C) can be incorporated by using a labeled starting material in the synthetic sequence. For a Wittig-based synthesis of the (10Z) double bond, either the phosphonium ylide or the aldehyde could be labeled.

Wittig Reaction Labeling: A ¹⁴C label could be introduced at the C1 position of the olefin by using a ¹⁴C-labeled phosphonium salt in the Wittig reaction. cdnsciencepub.com This allows for the selective placement of the isotopic marker. cdnsciencepub.com

The following table outlines potential strategies for the synthesis of labeled this compound:

| Isotope | Labeling Position | Potential Synthetic Strategy | Key Labeled Reagent | Application |

|---|---|---|---|---|

| Deuterium (²H) | C1 | Reduction of a tetradecadienoic acid ester intermediate. | Lithium aluminum deuteride (LiAlD₄) | NMR studies, tracing metabolic pathways. |

| Deuterium (²H) | At the double bond (e.g., C10 or C11) | Wittig reaction using a deuterated phosphonium salt or aldehyde. | Deuterated alkyl halide (for ylide synthesis) or deuterated aldehyde. | Mechanistic studies of pheromone perception or degradation. |

| Carbon-13 (¹³C) or Carbon-14 (¹⁴C) | Any carbon position | Incorporation of a building block containing the isotope early in the synthesis. | e.g., ¹³CH₃I, Ba¹⁴CO₃ (as a precursor for other reagents) | Metabolic flux analysis, elucidation of biosynthetic pathways. |

The choice of labeling strategy depends on the specific scientific question being addressed. The synthesis must be carefully planned to ensure that the label is introduced at the desired position and is not lost in subsequent reaction steps. cdnsciencepub.com

Biosynthesis and Metabolic Pathways of 4e,10z Tetradecadien 1 Ol

Precursor Identification and Elucidation of Initial Biosynthetic Steps

The biosynthesis of Type I moth sex pheromones, which are straight-chain C10 to C18 unsaturated alcohols, aldehydes, or acetates, typically originates from saturated C16 (palmitic acid) or C18 (stearic acid) fatty acids produced via de novo fatty acid synthesis. pnas.org While the precise, empirically determined pathway for (4E,10Z)-Tetradecadien-1-ol is not extensively detailed in existing literature, a plausible pathway can be constructed based on well-characterized analogous systems in other lepidopteran species.

The initial precursor is likely Palmitoyl-CoA (a C16 fatty acyl-CoA) or Myristoyl-CoA (a C14 fatty acyl-CoA). If the pathway begins with Palmitoyl-CoA, the initial step involves a limited chain-shortening process, a form of β-oxidation, to convert the C16 chain to a C14 chain. pnas.org This step is crucial for establishing the correct carbon backbone length of the final pheromone component. The resulting Myristoyl-CoA then enters the core biosynthetic pathway involving desaturation and reduction.

Enzymatic Systems Involved in Chain Elongation and Desaturation

The structural diversity of moth pheromones is largely generated by a suite of specialized enzymes that modify the fatty acyl chain. Key among these are fatty acyl desaturases (FADs) and fatty acyl reductases (FARs).

Fatty acyl desaturases are pivotal enzymes that introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. lu.se These enzymes are typically membrane-bound proteins located in the endoplasmic reticulum and require molecular oxygen and an electron source. iubmb.org The production of this compound requires two distinct desaturation events to form the conjugated double bonds at the Δ4 and Δ10 positions.

The biosynthesis would involve:

A Δ10-desaturase to introduce a Z (cis) double bond between carbons 10 and 11 of the C14 acyl chain.

A Δ4-desaturase to introduce an E (trans) double bond between carbons 4 and 5.

The exact sequence of these desaturation steps is not definitively known and could vary between species. Moth pheromone desaturases are known to have evolved from the common metabolic Δ9-desaturases, diverging to acquire novel regio- and stereospecificities. nih.gov This evolutionary radiation has resulted in a wide array of desaturases (e.g., Δ5, Δ6, Δ11, Δ14 desaturases) that are responsible for the vast diversity of moth pheromone structures. usda.gov

The substrate specificity of these enzymes is often very strict, ensuring the production of the correct unsaturated intermediate. For example, a desaturase involved in this pathway would need to specifically act on a C14 acyl-CoA precursor.

| Enzyme | Species | Substrate(s) | Product(s) | Function in Pheromone Biosynthesis |

|---|---|---|---|---|

| Δ11-desaturase | Trichoplusia ni (Cabbage looper) | Palmitoyl-CoA (16:CoA) | (Z)-11-Hexadecenoyl-CoA | Creates the primary double bond in the C16 pheromone precursor. nih.gov |

| Bifunctional Δ11/Δ10,12-desaturase | Bombyx mori (Silkmoth) | Palmitoyl-CoA (16:CoA), (Z)-11-Hexadecenoyl-CoA | (Z)-11-Hexadecenoyl-CoA, (E,Z)-10,12-Hexadecadienoyl-CoA | Catalyzes two sequential desaturation steps to produce the conjugated diene precursor of bombykol (B110295). pnas.org |

| Δ11 and Δ12 desaturases | Plodia interpunctella (Indian meal moth) | Palmitoyl-CoA (16:CoA), (Z)-9-Tetradecenoyl-CoA | (Z)-11-Hexadecenoyl-CoA, (Z,E)-9,12-Tetradecadienoyl-CoA | A Δ11 desaturation followed by chain shortening and a subsequent Δ12 desaturation. openagrar.de |

After the fatty acyl chain has been appropriately desaturated to form (4E,10Z)-tetradecadienoyl-CoA, the final modification is the reduction of the carbonyl group. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) . These enzymes convert the fatty acyl-CoA into the corresponding primary fatty alcohol. nih.gov

FARs involved in pheromone biosynthesis are often referred to as pheromone gland-specific FARs (pgFARs) and belong to a distinct clade of reductases found in Lepidoptera. nih.gov They are NADPH-dependent enzymes and exhibit substrate specificity, preferentially reducing C14-C18 unsaturated fatty acyls over saturated ones. nih.govresearchgate.net The pgFAR in the biosynthetic pathway for this compound would specifically catalyze the following reaction:

(4E,10Z)-tetradecadienoyl-CoA + 2 NADPH → this compound + CoASH + 2 NADP+

In the case of pheromones that are acetates, a final step involving an acetyltransferase would occur. However, for this compound, the FAR-catalyzed reduction is the terminal step.

Genetic Regulation of Biosynthetic Pathways for this compound

The biosynthesis of moth sex pheromones is under precise hormonal control to coordinate its production with physiological and environmental cues, such as the female's reproductive readiness and the daily light-dark cycle. The primary regulator in most moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . nih.gov

PBAN is a 33- or 34-amino acid peptide produced in the subesophageal ganglion and released into the hemolymph. nih.gov It acts on the pheromone gland by binding to a specific G-protein coupled receptor (GPCR) on the surface of the gland's cells. uva.nl This binding event initiates an intracellular signal transduction cascade, often involving an influx of extracellular Ca2+, which in turn activates or upregulates the activity of key enzymes in the biosynthetic pathway. uva.nl PBAN can regulate the pathway at multiple points, from the initial steps of fatty acid synthesis to the final reductive modification. openagrar.de

Other hormones, such as juvenile hormone and ecdysteroids, have also been implicated in the regulation of pheromone production, often by controlling the development and competency of the pheromone gland itself. nih.govplos.org

Tissue and Developmental Stage-Specific Expression of Biosynthetic Enzymes

The enzymes responsible for generating this compound are expected to show highly specific expression patterns, both spatially and temporally.

Tissue Specificity: Key biosynthetic enzymes, particularly the specialized desaturases and the pgFAR, are typically expressed exclusively or at vastly higher levels in the female's pheromone gland compared to other tissues like fat body, muscle, or ovaries. pnas.orgresearchgate.net This tissue-specific expression ensures that the pheromone components are synthesized only in the correct organ for their release.

Developmental Stage Specificity: The expression of these enzymes is also developmentally regulated. Significant expression and enzymatic activity are generally observed only after the female moth emerges as an adult (eclosion). For example, in Trichoplusia ni, the activity of Δ11-desaturase increases dramatically within the first two days after eclosion, coinciding with the female's sexual maturation and onset of calling behavior. nih.gov This temporal regulation ensures that the female does not produce the sex pheromone until she is ready to mate.

Comparative Biosynthetic Analyses Across Pheromone-Producing Species

The biosynthesis of C14 diene pheromones across different moth species showcases how a conserved set of enzymatic reactions can be varied to produce a wide array of species-specific signals. By comparing the proposed pathway for this compound with the established pathway for a similar compound, (Z,E)-9,12-tetradecadienyl acetate (B1210297) in Plodia interpunctella, we can observe this evolutionary divergence.

| Feature | Proposed Pathway for this compound | Established Pathway for (Z,E)-9,12-tetradecadienyl acetate (P. interpunctella) openagrar.de |

|---|---|---|

| Initial Precursor | Likely Palmitoyl-CoA (C16) or Myristoyl-CoA (C14) | Palmitoyl-CoA (C16) |

| Chain Modification | Possible chain shortening from C16 to C14 | Chain shortening from C16 to C14 occurs after the first desaturation |

| Desaturation Steps | 1. Δ10-desaturation (Z) 2. Δ4-desaturation (E) (Order unconfirmed) | 1. Δ11-desaturation (Z) on C16 precursor 2. Δ12-desaturation (E) on C14 intermediate |

| Key Desaturases | Putative Δ10(Z)- and Δ4(E)-desaturases | Δ11-desaturase and Δ12-desaturase |

| Terminal Step Enzyme | Fatty Acyl Reductase (FAR) | Fatty Acyl Reductase (FAR) followed by an Acetyltransferase |

| Final Product | This compound | (Z,E)-9,12-tetradecadienyl acetate |

This comparison illustrates a key principle of pheromone evolution: new signaling molecules can arise through changes in the number, type, and order of enzymatic reactions. The recruitment and modification of desaturases with different positional and stereochemical specificities are particularly important drivers of this diversification. usda.gov

Biological Activity and Molecular Mechanisms of 4e,10z Tetradecadien 1 Ol

Chemoreception and Olfactory Sensing of (4E,10Z)-Tetradecadien-1-ol

The olfactory system of moths demonstrates remarkable sensitivity and specificity in detecting pheromones like this compound. This process begins at the peripheral olfactory organs, primarily the antennae, which are adorned with specialized sensory hairs called sensilla.

Olfactory Receptor Neurons (ORNs) and Their Specificity to this compound

The detection of this compound is mediated by specialized Olfactory Receptor Neurons (ORNs) housed within the antennal sensilla. Each ORN typically expresses a specific type of olfactory receptor (OR), which determines its chemical response profile. While direct studies on ORNs specifically tuned to this compound are limited, research on related moth species and pheromone components provides a clear model for their function.

In moths, ORNs that detect sex pheromones exhibit a high degree of specificity. For instance, different ORNs will respond selectively to different isomers or components of a pheromone blend. The specificity of these neurons is crucial for reproductive isolation between closely related species that may use similar chemical compounds in different ratios harvard.edu. It is therefore highly probable that in species utilizing this compound, there are specific ORNs whose olfactory receptors are finely tuned to bind this molecule, distinguishing it from its acetate (B1210297) analog or other related compounds. The firing rate of these specific ORNs signals the presence and concentration of the molecule in the environment.

Pheromone-Binding Proteins (PBPs) and General Odorant-Binding Proteins (GOBPs) Interaction with this compound

For a hydrophobic molecule like this compound to reach the membrane-bound receptors of the ORNs, it must first traverse the aqueous sensillar lymph that fills the sensillum. This transport is facilitated by soluble proteins abundant in the lymph, primarily Pheromone-Binding Proteins (PBPs) and General Odorant-Binding Proteins (GOBPs) mdpi.com.

PBPs are believed to be crucial for the high sensitivity of pheromone detection. They capture airborne pheromone molecules and transport them to the ORN dendrites scienceopen.com. Studies on various moth species have shown that PBPs can bind pheromone components with high affinity. For example, competitive fluorescence binding assays on the PBP1 of Agriphila aeneociliella demonstrated strong binding affinity to its pheromone components, with inhibition constants (Ki) in the low micromolar range mdpi.com. It is hypothesized that upon binding the pheromone, the PBP undergoes a conformational change that may be essential for the subsequent interaction with the olfactory receptor or for the release of the ligand at the receptor surface nih.gov.

GOBPs have a broader binding spectrum and may be involved in transporting a wider range of odorants. While their exact role in pheromone perception is less defined than that of PBPs, they are also highly expressed in antennae and are capable of binding pheromones ecophero.com. Both protein types are essential for solubilizing this compound and ensuring its efficient delivery to the receptors.

Ligand-Receptor Binding Dynamics and Signal Transduction Pathways

The process of converting the chemical signal of this compound into an electrical signal begins when the ligand, transported by a PBP, interacts with an olfactory receptor complex on the dendritic membrane of an ORN. In insects, this complex is a heteromer, typically composed of a specific, ligand-binding OR subunit and a highly conserved co-receptor known as Orco.

The binding of this compound to the specific OR subunit induces a conformational change in the receptor complex. Unlike vertebrate olfaction which relies on G-protein-coupled second messenger cascades, the current model for insect olfaction suggests that the OR-Orco complex functions as a ligand-gated ion channel epa.gov. The binding event directly opens a non-selective cation channel, allowing an influx of ions (such as Na⁺ and Ca²⁺) into the neuron. This influx depolarizes the neuronal membrane, generating a receptor potential. If this potential reaches the threshold, it triggers the firing of action potentials, which then propagate along the axon to the brain.

Neurological Processing of this compound Stimuli in the Antennal Lobe

The electrical signals generated by the ORNs are transmitted to the primary olfactory center of the insect brain, the antennal lobe. The antennal lobe is organized into distinct spherical structures of neuropil called glomeruli. A fundamental principle of olfactory coding is that all ORNs expressing the same type of olfactory receptor converge onto a single, identifiable glomerulus.

Therefore, the signals from ORNs specific to this compound will be sent to a particular glomerulus, or a specific set of glomeruli, within the antennal lobe. This creates a spatial map of olfactory information, where different odors activate distinct patterns of glomeruli. In many moth species, the processing of sex pheromone information occurs in a specialized, male-specific region of the antennal lobe called the macroglomerular complex (MGC). It is within this structure that information about individual pheromone components like this compound would be processed.

Within the glomeruli, the ORN axons synapse with two main types of neurons: local interneurons (LNs) and projection neurons (PNs). LNs mediate lateral interactions between glomeruli, refining the olfactory signal, while PNs transmit the processed information to higher brain centers, such as the mushroom bodies and the lateral horn, for further integration and the initiation of a behavioral response.

Electrophysiological Responses to this compound

The physiological response of an insect's antenna to volatile compounds can be measured directly using electrophysiological techniques. These methods provide insight into the sensitivity and specificity of the peripheral olfactory system.

Electroantennography (EAG) Studies

Electroantennography (EAG) is a technique that measures the summed electrical potential from the entire antenna in response to an odor stimulus. It represents the collective depolarization of many ORNs. EAG studies are instrumental in identifying biologically active compounds for a given insect species.

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful variation of this technique. It allows researchers to pinpoint which specific compounds in a complex mixture, such as a natural pheromone gland extract, are biologically active by simultaneously recording the detector signal from the gas chromatograph and the EAG response from an antenna researchgate.net.

Single Sensillum Recording (SSR) Investigations

Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to investigate the responses of individual olfactory receptor neurons (ORNs) housed within sensory hairs (sensilla) on an insect's antenna. This method allows researchers to determine the specificity and sensitivity of these neurons to particular volatile compounds.

As of the current available literature, specific SSR studies focusing exclusively on the olfactory receptor neurons' response to this compound in any insect species, including Phyllonorycter ringoniella, have not been detailed. However, based on the well-established principles of insect olfaction, it is highly probable that specific ORNs on the antennae of susceptible species are finely tuned to this compound.

In a typical SSR experiment, a recording electrode is inserted at the base of a single sensillum, while a reference electrode is placed elsewhere on the insect. The sensillum is then exposed to a controlled puff of the odorant of interest. The resulting electrical activity (action potentials or "spikes") from the one or more ORNs within that sensillum is recorded and analyzed. The firing rate of the neuron is indicative of the strength of the response.

For a pheromone component like (4E,10Z)-tetradecadien-1-yl acetate, it is expected that SSR studies would reveal ORNs that respond with high specificity and sensitivity to this molecule. Different types of sensilla on the antenna may house ORNs with varying response profiles, some responding specifically to (4E,10Z)-tetradecadien-1-yl acetate, while others might respond to the other component of the pheromone blend, (Z)-10-tetradecenyl acetate. The relative abundance and distribution of these specialized sensilla would be critical in decoding the pheromone signal.

Table 1: Hypothetical Single Sensillum Recording Response Profile

| Sensillum Type | Olfactory Receptor Neuron | Primary Ligand | Response Strength (Spikes/s) |

| Trichoid Sensillum A | ORN-A | (4E,10Z)-Tetradecadien-1-yl acetate | High |

| Trichoid Sensillum A | ORN-B | (Z)-10-Tetradecenyl acetate | Low/None |

| Trichoid Sensillum B | ORN-C | (Z)-10-Tetradecenyl acetate | High |

| Trichoid Sensillum B | ORN-D | (4E,10Z)-Tetradecadien-1-yl acetate | Low/None |

This table is a generalized representation of expected results from SSR studies based on known principles of insect pheromone reception and is not based on specific experimental data for this compound.

Mechanisms of Behavioral Response Elicitation by this compound

The perception of this compound, or more specifically its acetate form, by specialized ORNs is the first step in a chain of events that leads to a distinct behavioral response in the receiving insect. This process involves the intricate processing of the olfactory signal within the insect's brain.

The neural circuitry responsible for processing pheromone signals in moths is a well-studied, albeit complex, system. While specific studies tracing the neural pathways activated by this compound in P. ringoniella are not available, a general model can be described.

Upon detection of the pheromone molecule, the ORNs generate an electrical signal that travels along their axons to the antennal lobe, the primary olfactory center in the insect brain. The antennal lobe is organized into distinct spherical structures called glomeruli. Axons of all ORNs that express the same type of olfactory receptor converge onto a single, identifiable glomerulus. This arrangement creates a chemotopic map where different odors are represented by spatial patterns of glomerular activity.

It is therefore hypothesized that the signals from ORNs sensitive to (4E,10Z)-tetradecadien-1-yl acetate would converge on a specific set of glomeruli, while signals from ORNs tuned to (Z)-10-tetradecenyl acetate would target a different set. The processing of the relative activation of these distinct glomeruli by projection neurons, which relay the information to higher brain centers like the mushroom bodies and the lateral protocerebrum, is crucial for the insect to interpret the pheromone blend ratio. This higher-level processing ultimately integrates the olfactory information and initiates the appropriate behavioral motor commands.

The perception of (4E,10Z)-tetradecadien-1-yl acetate, in conjunction with (Z)-10-tetradecenyl acetate, plays a critical role in modulating the reproductive behavior and interactions between male and female P. ringoniella. The precise blend of these two components is often crucial for species-specific recognition and successful mating, thereby acting as a mechanism for reproductive isolation. researchgate.netnih.govresearchgate.net

In wind tunnel experiments with P. ringoniella, the behavioral responses of males to various ratios of (4E,10Z)-tetradecadien-1-yl acetate (E4,Z10–14:Ac) and (Z)-10-tetradecenyl acetate (Z10–14:Ac) have been investigated. A lure containing a 4:6 ratio of Z10–14:Ac to E4,Z10–14:Ac elicited the highest response in terms of upwind flight (taxis) and approaching the source. For the complete sequence of mating behavior, including landing, a combination of the two chemicals was necessary. researchgate.net

Field trapping studies have further elucidated the importance of the blend. The most effective lure for attracting male P. ringoniella was also found to be a 4:6 ratio of Z10–14:Ac and E4,Z10–14:Ac. researchgate.net These findings underscore that (4E,10Z)-tetradecadien-1-yl acetate is a key modulator of conspecific attraction and reproductive behavior in this species, with its activity being highly dependent on its presence in a specific ratio with another pheromone component.

Table 2: Behavioral Responses of Male P. ringoniella to Pheromone Blends

| Ratio (Z10–14:Ac / E4,Z10–14:Ac) | Taxis Response | Approach Response | Landing Response |

| 10:0 | Present | Low | Low |

| 5:5 | High | High | High |

| 4:6 | Highest | Highest | High |

| 0:10 | Low | Low | Low |

Data adapted from wind tunnel studies on Phyllonorycter ringoniella. researchgate.net

Ecological Roles and Behavioral Responses Elicited by 4e,10z Tetradecadien 1 Ol

Role of (4E,10Z)-Tetradecadien-1-ol as a Sex Pheromone

As a sex pheromone, this compound, often in its acetylated form, (4E,10Z)-tetradecadienyl acetate (B1210297), is a key mediator of reproductive behaviors. eurekaselect.comresearchgate.netgoogle.com Typically released by females, this volatile chemical compound serves as a long-distance signal to attract conspecific males for mating. phytojournal.com The detection of this specific molecule by male antennae triggers a cascade of innate behaviors, guiding them towards the signaling female, a critical step for ensuring reproductive success. animalsaroundtheglobe.com

Interspecies Specificity and Species Isolation Mechanisms

The precise chemical structure of a pheromone is a cornerstone of its species-specificity, acting as a powerful mechanism for reproductive isolation among closely related species. researchgate.net While (4E,10Z)-tetradecadienyl acetate is a major pheromone component for several lepidopteran pests, its activity is often contingent on being part of a highly specific blend. eurekaselect.comresearchgate.net Other species may use different isomers or entirely different compounds, preventing interspecific attraction.

A primary mechanism for ensuring species isolation is the requirement for a precise ratio of multiple pheromone components. oup.com For the apple leaf miner moth, Phyllonorycter ringoniella, (4E,10Z)-tetradecadienyl acetate is the major component, but its attractiveness to males is critically dependent on the presence of a secondary component, (Z)-10-tetradecenyl acetate. fao.org Research has revealed that different geographic populations of P. ringoniella respond optimally to distinct ratios of these two compounds, effectively creating a pre-zygotic isolation barrier. This variation highlights how subtle shifts in pheromone blend ratios can contribute to speciation. researchgate.net

| Geographic Population | Optimal Ratio ((Z)-10-tetradecenyl acetate : (4E,10Z)-tetradecadienyl acetate) | Reference |

|---|---|---|

| Korean | 4 : 6 | fao.org |

| Japanese | 10 : 3 | fao.org |

| Chinese | 7 : 3 to 6 : 4 | fao.org |

Intraspecies Communication and Mate Location

Within a species, this compound and its acetate are fundamental for mate location. The female moth releases the pheromone plume, which is carried by the wind. researchgate.net Males detect the pheromone with specialized receptors on their antennae and are stimulated to fly upwind, following the concentration gradient of the plume towards the female. phytojournal.comanimalsaroundtheglobe.com This chemical communication is highly efficient, allowing males to locate receptive females over considerable distances, even in complex environments. animalsaroundtheglobe.com The entire behavioral sequence, from initial taxis (oriented movement) and approach to the final landing, is often dependent on the correct blend of pheromone components. For instance, in P. ringoniella, the single component (Z)-10-tetradecenyl acetate could elicit upwind movement, but the complete sequence of mating behaviors required the specific blend with (4E,10Z)-tetradecadienyl acetate. fao.org

Influence of Environmental Factors on this compound Efficacy

The effectiveness of chemical communication via this compound is not static; it is significantly influenced by various abiotic environmental factors that can affect the pheromone's chemical stability, release, dispersal, and perception. researchgate.netnih.gov

Temperature and Humidity Effects on Volatilization and Perception

Temperature plays a critical role in the efficacy of pheromone signaling. As ambient temperature increases, the volatility of semiochemicals like this compound also increases, which can enhance the release rate from the emitting insect or a synthetic dispenser. researchgate.netresearchgate.net However, excessively high temperatures can have detrimental effects. Studies on other moth pheromones, particularly those with diene systems, have shown that high heat can lead to chemical degradation and isomerization, rendering the pheromone inactive or even repellent. researchgate.net For example, heating lures containing the codling moth pheromone, (E,E)-8,10-dodecadien-1-ol, to 32°C significantly increased chemical impurities and reduced male captures. researchgate.net Extreme temperatures, both high and low, can also directly impact insect physiology, reducing mating activity and reproductive success. nih.gov The perception of the pheromone is also temperature-dependent; electroantennogram (EAG) studies show that male moth antennal responses can decrease significantly at higher temperatures (e.g., 30-35°C). researchgate.net

Humidity can also modulate pheromone efficacy. High humidity may interfere with the normal response of insects to attractant pheromones. researchgate.netrikasensor.com This interference could occur at the level of the antennal receptors or by affecting the molecular integrity of the pheromone itself through oxidative destruction. researchgate.net While some studies suggest that the influence of humidity might only be significant at excessive levels (e.g., >90% relative humidity), it remains an important environmental variable affecting chemical communication. researchgate.netrikasensor.com

| Environmental Factor | Effect on Pheromone Volatilization/Stability | Effect on Insect Behavioral/Physiological Response | Reference |

|---|---|---|---|

| Increasing Temperature (Moderate) | Increases volatilization and release rate. | Can increase insect activity and pheromone perception. | researchgate.netresearchgate.net |

| High Temperature (Extreme) | Can cause chemical degradation and isomerization, reducing stability. | Reduces mating behaviors, decreases antennal response (EAG), and can increase mortality. | researchgate.netresearchgate.netnih.gov |

| High Humidity | May lead to oxidative destruction of the pheromone. | Can interfere with pheromone perception at the receptor level. | researchgate.netrikasensor.com |

Synergistic and Antagonistic Interactions with Co-occurring Pheromone Components or Semiochemicals

The behavioral response elicited by this compound is rarely due to the compound acting in isolation. Its activity is often significantly modified by the presence of other chemicals, which can have synergistic or antagonistic effects. mdpi.comnih.gov

Synergism: As demonstrated in P. ringoniella, (Z)-10-tetradecenyl acetate acts as a potent synergist. fao.org While (4E,10Z)-tetradecadienyl acetate is the primary attractant, the presence of the synergist in a specific ratio dramatically enhances the attraction of males. This synergistic interaction is crucial for the full expression of the mating behavior sequence. fao.org Such multi-component systems enhance the specificity and robustness of the communication channel.

Antagonism: Antagonistic interactions occur when a co-occurring compound reduces or inhibits the attractive effect of the primary pheromone. This can be caused by isomers of the pheromone or other structurally related compounds. For example, in tests with P. ringoniella, adding the isomer E10-14:Ac at up to 10% of the total blend did not significantly depress trap catches, suggesting it is not a strong antagonist at these levels. fao.org However, in many other moth species, even small amounts of an incorrect isomer can completely inhibit attraction, serving as a key element in maintaining reproductive isolation between species that use similar primary components. researchgate.net

Ecological Impact of Pheromone Mimicry and Analogues

The specificity of pheromone communication systems makes them susceptible to exploitation through mimicry. In chemical mimicry, one organism produces semiochemicals that are identical or structurally similar to those of another species, manipulating the behavior of the signal receiver for the mimic's benefit. wikipedia.org A classic example is the bolas spider, which mimics the female sex pheromones of certain moth species to lure approaching males, not to a mate, but to a predator. animalsaroundtheglobe.comwikipedia.org While there are no specific documented cases of another organism mimicking this compound, the principle demonstrates a potential ecological vulnerability for species relying on this compound. Such mimicry creates a significant selective pressure and can impact the population dynamics of the target species.

Synthetic pheromone analogues, molecules designed to be structurally similar to the natural pheromone, can also have a profound ecological impact. These analogues can function as potent antagonists or super-agonists. When introduced into the environment, they can interfere with the natural pheromone communication channel. bangor.ac.uk Studies on cyclopropene (B1174273) analogues of other moth pheromones have shown that these compounds can elicit a response at the antennal level but ultimately reduce mating activity. In field trials, these analogues decreased the attractiveness of the natural pheromone, effectively disrupting mate location. bangor.ac.uk The widespread use of such analogues in pest management, for example in mating disruption, is designed to suppress pest populations by preventing males from finding females. wisc.edu This has a direct ecological impact on the target species and is considered a more environmentally benign control method due to its high specificity compared to broad-spectrum insecticides. battelle.orgearlham.ac.uk

Predator-Prey and Host-Parasitoid Interactions Mediated by this compound

In many ecosystems, chemical cues are pivotal in mediating interactions between different trophic levels. Pheromones, primarily used for intraspecific communication, can be intercepted by predators and parasitoids, who use them as kairomones to locate their prey or hosts. This phenomenon, where a chemical signal beneficial to the emitter is exploited by a receiver of a different species to its own advantage, is a common aspect of chemical ecology.

For instance, various studies have demonstrated that the sex pheromones of certain pest species can attract their natural enemies. This has been observed in the context of scale insects, where their sex pheromones have been found to attract a range of parasitoids and predators. pagepressjournals.org Similarly, the alarm pheromones of aphids can act as kairomones for their natural enemies, signaling the presence of a potential meal. mdpi.com

However, in the specific case of this compound and its acetate form, which are key components of the sex pheromone of the apple leafminer moth, Phyllonorycter ringoniella, there is a notable lack of direct scientific evidence to suggest a kairomonal effect on its predators or parasitoids. While P. ringoniella is known to be targeted by a variety of natural enemies, research into the chemical cues that these enemies use for host location has not specifically implicated the moth's sex pheromone.

This gap in the current body of research presents an intriguing avenue for future investigation. Understanding whether the natural enemies of the apple leafminer have evolved to exploit its primary communication signal could have significant implications for the development of more effective and integrated pest management strategies.

Population Dynamics and Reproductive Success Influenced by this compound

The influence of this compound, primarily through its acetate derivative, on the population dynamics and reproductive success of the apple leafminer moth, Phyllonorycter ringoniella, is well-documented. Its role as a major component of the female-emitted sex pheromone is central to the moth's reproductive cycle.

The reproductive behavior of P. ringoniella is tightly linked to the release of its sex pheromone. Virgin females exhibit a specific "calling" behavior, during which they release the pheromone blend to attract males for mating. koreascience.kr The male moths, in turn, are highly sensitive to this chemical signal, which guides them to potential mates, thereby ensuring reproductive success. The precise blend of pheromone components, including (E,Z)-4,10-tetradecadienyl acetate, is crucial for eliciting the full range of mating behaviors in males, from initial attraction to landing and copulation. fao.org

This fundamental role in reproduction has been harnessed for the development of powerful tools to monitor and manage P. ringoniella populations. Pheromone-baited traps are widely used to track the seasonal occurrence and abundance of male moths, providing valuable data for pest management decisions. pherobase.compreprints.org

Furthermore, the application of synthetic pheromones for mass trapping has proven to be an effective and environmentally sound method for reducing P. ringoniella populations in apple orchards. By deploying a high density of pheromone traps, a significant number of male moths can be captured, which reduces the chances of females successfully mating and, consequently, leads to a decrease in the subsequent larval population and crop damage.

Table 1: Effect of Mass Trapping with Sex Pheromone Traps on Phyllonorycter ringoniella Male Catches and Leaf Damage

This table summarizes the results of a study conducted in apple orchards in Yinchuan, China, in 2015, investigating the efficacy of different densities of sex pheromone traps for controlling P. ringoniella.

| Treatment (Traps per hectare) | Average Male Catches per Monitoring Trap | Control Efficiency based on Leaf Damage (%) |

|---|---|---|

| Control (0) | Data not provided | 0 |

| T1 (75) | Significantly lower than control | 86.67 ± 4.71 |

| T2 (150) | Significantly lower than control | 97.23 ± 3.93 |

| T3 (225) | Significantly lower than control | 100 |

Data adapted from a 2015 study on mass trapping of Phyllonorycter ringoniella.

The data clearly demonstrates that increasing the density of pheromone traps leads to a significant reduction in both the male moth population and the resulting damage to apple leaves. This highlights the profound impact that the strategic use of (4E,10Z)-tetradecadienyl acetate can have on the population dynamics and reproductive success of this pest species.

Advanced Analytical Methodologies for 4e,10z Tetradecadien 1 Ol Detection and Quantification

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and most critical step in the analysis of (4E,10Z)-tetradecadien-1-ol from biological sources, such as insect pheromone glands, is the efficient extraction of the analyte from a complex sample matrix. semanticscholar.org The choice of extraction technique is paramount to ensure high recovery rates and minimize the co-extraction of interfering substances.

Solid-Phase Microextraction (SPME) is a solvent-free, highly effective sample preparation technique that integrates sampling, extraction, and concentration into a single step. semanticscholar.orgresearchgate.net It is particularly well-suited for volatile and semi-volatile compounds like pheromones. The technique involves exposing a fused-silica fiber coated with a stationary phase to the sample. The analytes adsorb to the fiber coating and are subsequently desorbed, typically in the hot injector of a gas chromatograph for analysis. nih.gov

For pheromone analysis, SPME can be applied in two primary modes:

Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above the sample (e.g., a vial containing a pheromone gland or a live insect). This method is non-destructive and ideal for sampling volatiles emitted by living organisms.

Direct Immersion SPME (DI-SPME): The fiber is directly immersed in a liquid sample, such as a solvent extract of the biological matrix.

The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. Common fiber coatings for pheromone analysis include non-polar polydimethylsiloxane (B3030410) (PDMS) and more polar polyacrylate. nih.gov Optimizing these parameters is crucial for achieving the desired sensitivity and reproducibility. nih.gov Mathematical modeling can also aid in understanding the extraction kinetics and determining optimal conditions without extensive experimentation. nih.gov

Table 1: Representative SPME Parameters for Insect Pheromone Analysis

Parameter Condition Rationale/Effect Reference Fiber Coating Polydimethylsiloxane (PDMS), Polyacrylate (PA), Divinylbenzene (DVB) Choice depends on the polarity of the target analyte. PDMS is non-polar, while PA and DVB are more suitable for polar to semi-polar compounds. springernature.com Extraction Mode Headspace (HS) or Direct Immersion (DI) HS-SPME is used for volatile compounds from solid or liquid samples, while DI-SPME is for analytes in liquid matrices. researchgate.net Extraction Time 5 min - 24 hours Longer times increase the amount of analyte extracted until equilibrium is reached. Time is optimized based on analyte volatility and concentration. springernature.com Extraction Temperature Room temperature to 80°C Higher temperatures increase analyte volatility and diffusion rates, potentially reducing extraction time, but can also affect the sample's integrity. biorxiv.org

Conventional solvent extraction remains a robust and widely used method for isolating pheromones from biological tissues. This technique typically involves dissecting the pheromone gland and extracting it with a non-polar organic solvent like hexane (B92381) or ethyl acetate (B1210297). kosfaj.org The choice of solvent is critical to ensure efficient solubilization of the lipophilic pheromone while minimizing the extraction of unwanted polar compounds.

The general procedure involves:

Dissection of the pheromone-producing gland from the organism.

Immersion of the gland in a small volume of a suitable organic solvent (e.g., n-hexane).

Agitation or sonication to facilitate the transfer of the analyte from the tissue into the solvent.

Filtration or centrifugation to remove solid debris.

Concentration of the extract under a gentle stream of nitrogen to the desired volume before analysis.

Distillation methods are generally not employed for the primary extraction of thermally labile compounds like this compound from biological matrices due to the risk of degradation and isomerization at high temperatures.

Chromatographic Separation Techniques

Due to the complexity of biological extracts, which often contain multiple isomers and structurally related compounds, high-resolution chromatographic separation is essential prior to detection and quantification.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds such as insect pheromones. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically helium or hydrogen) and a stationary phase coated on the inner wall of a capillary column. nih.govscience.gov

Columns: The choice of the capillary column's stationary phase is critical for resolving isomers of tetradecadien-1-ol. Non-polar columns (e.g., DB-5, SPB-1) separate compounds primarily by boiling point, while more polar columns (e.g., DB-WAX, SP-2380) provide selectivity based on polarity, which is crucial for separating geometric (E/Z) isomers. plos.org

Detectors:

Flame Ionization Detector (FID): This is a universal and highly sensitive detector for organic compounds. springernature.comnih.gov It produces a signal proportional to the mass of carbon atoms entering the flame, making it an excellent choice for quantification when coupled with appropriate calibration standards.

Electron Capture Detector (ECD): This detector is highly selective for electrophilic compounds, particularly those containing halogens. While not directly applicable to alcohols like this compound, it is extremely sensitive for derivatized forms or for certain pheromone classes (e.g., acetates or aldehydes) if they contain electron-capturing moieties.

Electroantennographic Detection (EAD): A highly specialized technique where the GC effluent is passed over an insect's antenna. The antenna's electrical response is recorded, providing unparalleled selectivity for biologically active compounds.

Table 2: Typical GC Systems for Pheromone Isomer Separation

Parameter Typical Specification Purpose Reference Instrument Gas Chromatograph Separation of volatile compounds. miamioh.edu Column Type Fused Silica Capillary Provides high resolution. researchgate.net Stationary Phase Non-polar (e.g., 5% Phenyl Polysiloxane) or Polar (e.g., Polyethylene Glycol - WAX) Polar columns are essential for separating geometric isomers (E/Z). researchgate.net Carrier Gas Helium or Hydrogen Mobile phase for carrying analytes through the column. youtube.com Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID for quantification, MS for identification and quantification. [7, 21] Temperature Program Initial hold, ramp to a final temperature (e.g., 50°C for 2 min, then 10°C/min to 270°C) Optimized to achieve separation of all components in a reasonable time. researchgate.net

Moth sex pheromones like this compound are typically biosynthesized from common fatty acids (e.g., palmitic or stearic acid) through a series of desaturation and chain-shortening steps. plos.orgdntb.gov.ua While GC is ideal for the final alcohol pheromone, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of the less volatile fatty acid precursors. hplc.eu

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For fatty acid analysis, reversed-phase HPLC with a C18 column is commonly used. biorxiv.org This technique allows for the separation and quantification of the fatty acid pool within the pheromone gland, providing crucial insights into the biosynthetic pathway. plos.org Unlike GC, HPLC analysis of free fatty acids does not typically require derivatization. hplc.eu

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification of this compound. When coupled with Gas Chromatography (GC-MS), it provides both retention time data and mass spectral information, offering a high degree of confidence in compound identification. researchgate.net

In GC-MS, after the components are separated by the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common technique where molecules are bombarded with high-energy electrons, causing them to fragment in a reproducible manner. researchgate.net The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint."

Key aspects of MS analysis include:

Molecular Ion (M+): The peak corresponding to the intact molecule provides the molecular weight.

Fragmentation Pattern: The pattern of fragment ions gives structural information. youtube.com For long-chain alcohols, characteristic fragments often include the loss of water (M-18) and cleavage at various points along the carbon chain. miamioh.edumassbank.eu The fragmentation pattern can help locate the positions of the double bonds, although it may not definitively establish their geometry (E/Z). mdpi.commdpi.com

Quantification: Using selected ion monitoring (SIM) or by integrating the area of the total ion chromatogram (TIC), GC-MS can be used for highly sensitive and selective quantification of the target analyte.

By comparing the retention time and mass spectrum of an unknown peak in a sample to that of an authentic this compound standard, a positive identification can be made.

Electron Ionization (EI) and Chemical Ionization (CI) MS

Mass spectrometry (MS) is a fundamental tool for the structural analysis of volatile compounds like tetradecadienols. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques that provide complementary information.

Electron Ionization (EI): In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. chemguide.co.uk The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion (M⁺) peak and numerous fragment ion peaks. For long-chain alcohols, the molecular ion peak is often weak or entirely absent due to the instability of the ion and its propensity to fragment. libretexts.org

Common fragmentation patterns for long-chain alcohols in EI-MS include:

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom.

Dehydration: Loss of a water molecule (M-18).

Hydrocarbon fragmentation: A series of peaks separated by 14 mass units (CH₂), corresponding to the cleavage of the aliphatic chain.

A study on the EI-MS characteristics of various isomeric tetradecadien-1-ols revealed that while the spectra share similarities, the relative abundances of key ions can differ, providing clues to the double bond positions. nih.gov The fragmentation is complex, involving cleavages at the double bonds and rearrangements. Although a specific spectrum for this compound is not detailed, the general pattern for a C14 dienol would show characteristic clusters of ions at m/z 67, 81, and 95, resulting from cleavages related to the unsaturated system.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺ (protonated molecule). jove.com This is particularly useful for confirming the molecular weight of compounds like this compound, where the molecular ion is weak in EI. In CI, a reagent gas (e.g., methane (B114726) or ammonia) is ionized first, and these reagent ions then react with the analyte molecule, usually through proton transfer. jove.comrsc.org Negative Chemical Ionization (NCI) can also be employed, often after derivatization, to achieve exceptionally high sensitivity for alcohols, reaching sub-femtomole detection limits. nih.gov For unsaturated long-chain alcohols, CI using nitric oxide has been shown to produce adducts that help in locating the positions of the double bonds. acs.org

Table 1: Comparison of EI-MS and CI-MS for this compound Analysis

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |

| Ionization Energy | High (70 eV) | Low (via reagent gas ions) |

| Molecular Ion | Often weak or absent | Strong pseudomolecular ion ([M+H]⁺) |

| Fragmentation | Extensive, complex pattern | Minimal, "soft" ionization |

| Primary Use | Structural elucidation via fragmentation fingerprint | Molecular weight determination |

| Sensitivity | Good | Generally higher, especially NCI |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the fragmentation pathways of a specific ion. dtic.mil In an MS/MS experiment, a particular ion of interest (the precursor ion) from the initial mass spectrum is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.

This technique is invaluable for differentiating isomers. For tetradecadien-1-ols, the molecular ion or a major fragment ion can be selected and fragmented. The resulting product ion spectrum provides detailed information about the structure of the precursor ion. nih.gov By analyzing the product ions, one can deduce the positions of the double bonds, as cleavage is often favored at or adjacent to these sites. For this compound, MS/MS could be used to:

Select the pseudomolecular ion ([M+H]⁺) from CI-MS.

Induce fragmentation through CID.

Analyze the product ions to confirm the locations of the 4- and 10-position double bonds. The specific neutral losses observed would be characteristic of the cleavage patterns around these unsaturated centers.

This method allows for the confident identification of the specific isomer from a complex mixture, which is often encountered in natural extracts.

High-Resolution Mass Spectrometry for Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental formula. For this compound (C₁₄H₂₆O), the theoretical exact mass of the molecular ion is 210.19837 Da.

HRMS can distinguish this formula from other combinations of C, H, and O (and other elements) that might have the same nominal mass. For example, C₁₃H₂₂O₂ has a nominal mass of 210 but an exact mass of 210.16198 Da. The precision of HRMS easily differentiates between these possibilities. This capability is crucial for confirming the identity of a newly isolated or synthesized compound and for analyzing the elemental composition of fragment ions to support proposed fragmentation mechanisms.

Spectroscopic Techniques for Characterization

Spectroscopic techniques are essential for the complete structural characterization of this compound, particularly for confirming the geometry of the double bonds and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the detailed structure and stereochemistry of organic molecules. wikipedia.org Both ¹H and ¹³C NMR are used to assign the connectivity and, critically, the E/Z configuration of the double bonds in this compound.

The stereochemistry is primarily determined by two key parameters:

¹H NMR Chemical Shifts: The chemical shifts of protons attached to the double bonds (olefinic protons) are indicative of their environment.

³J Coupling Constants: The through-bond coupling constant between two vicinal protons on a double bond (³JH,H) is highly dependent on the geometry. A larger coupling constant is characteristic of a trans (E) configuration, while a smaller value indicates a cis (Z) configuration.

Table 2: Expected NMR Parameters for Stereochemical Assignment of this compound

| Feature | (E)-Double Bond (at C4) | (Z)-Double Bond (at C10) |

| Protons Involved | H-4, H-5 | H-10, H-11 |

| Expected ³JH,H Value | ~14–18 Hz | ~10–12 Hz |

| ¹³C Chemical Shifts | Alkyl-substituted carbons on an E-alkene are slightly downfield compared to Z-isomers. | Alkyl-substituted carbons on a Z-alkene are slightly upfield due to steric effects. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C) in this compound. Key expected absorption bands include:

O-H Stretch: A strong, broad band in the region of 3200–3600 cm⁻¹, characteristic of an alcohol. masterorganicchemistry.com

C-H Stretch (aliphatic): Multiple bands just below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹).

C-H Stretch (olefinic): A band just above 3000 cm⁻¹ (e.g., 3010–3030 cm⁻¹).

C=C Stretch: A weak to medium band around 1650–1670 cm⁻¹.

C-O Stretch: A strong band in the fingerprint region, typically 1050–1150 cm⁻¹ for a primary alcohol.

=C-H Bend (Out-of-plane): The position of this band can help distinguish between E and Z isomers. A strong band around 960–970 cm⁻¹ is characteristic of an E-disubstituted double bond, while a band around 675–730 cm⁻¹ is typical for a Z-disubstituted double bond.

Raman Spectroscopy: Raman spectroscopy also detects these vibrational modes. It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for characterizing the C=C bonds of the polyene chain. The C=C stretching vibrations would give rise to strong signals in the Raman spectrum.

Biosensor Development and Chemoresponsive Materials for Real-Time this compound Detection

Real-time detection of insect pheromones is a significant goal for precision agriculture and environmental monitoring. This compound is an analog of (4E,10Z)-tetradecadienyl acetate, a primary component of the sex pheromone for the apple leafminer moth, Phyllonorycter ringoniella, a major pest in apple orchards. researchgate.net Developing biosensors for this compound can enable early pest detection and optimized control strategies.

The development of such biosensors typically involves integrating a biological recognition element with a physical transducer.

Biological Recognition Elements:

Odorant-Binding Proteins (OBPs): These small, soluble proteins are found in the sensillar lymph of insects and are responsible for capturing hydrophobic odorant molecules and transporting them to the olfactory receptors. nih.govwikipedia.org OBPs can be expressed recombinantly and immobilized on a sensor surface. Their high affinity and specificity for particular pheromone components make them ideal candidates for biosensor development. researchgate.netfrontiersin.org

Pheromone Receptors (PRs): These are membrane proteins located on the dendrites of olfactory sensory neurons that bind to the pheromone and initiate a neural signal. Using PRs directly is more challenging due to the difficulty of working with membrane proteins, but offers the potential for very high specificity.